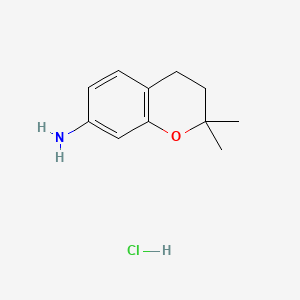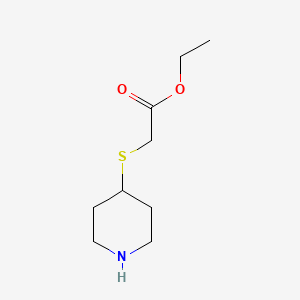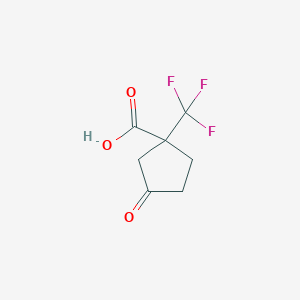![molecular formula C12H15FO B13518316 1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol is a chemical compound with a unique molecular structure. It is a clear, colorless liquid with a molecular weight of 194.24 g/mol . This compound is known for its versatility and is used in various advanced research and development projects .
Méthodes De Préparation
The synthesis of 1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality .
Analyse Des Réactions Chimiques
1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the fluoro or methyl groups are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Applications De Recherche Scientifique
1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups play a crucial role in its reactivity and binding affinity. The cyclopropyl group adds to its stability and unique properties . Detailed studies on its mechanism of action are ongoing, and it is believed to interact with various enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds such as:
1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol: Lacks the methyl group, which affects its reactivity and properties.
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol: Lacks the fluoro group, leading to different chemical behavior.
1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]methanol: Has a different functional group, resulting in varied applications and reactivity
Propriétés
Formule moléculaire |
C12H15FO |
|---|---|
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
1-[1-(3-fluoro-5-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15FO/c1-8-5-10(7-11(13)6-8)12(3-4-12)9(2)14/h5-7,9,14H,3-4H2,1-2H3 |
Clé InChI |
QIYYDZCZPGNESS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C2(CC2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


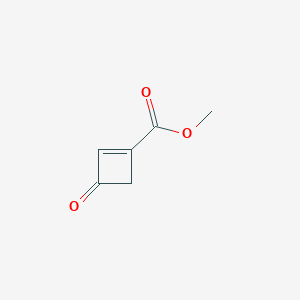
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)
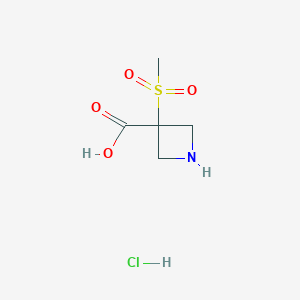
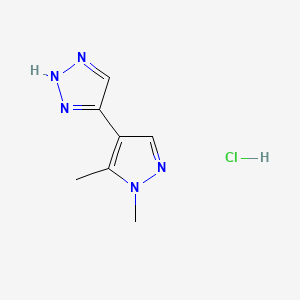
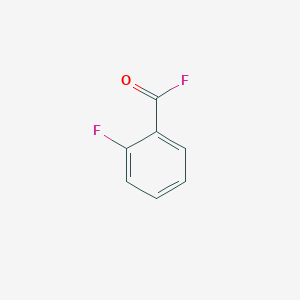
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)


![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
![1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)
